molecular formula C17H18F3NO2 B8471513 1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- CAS No. 92387-77-4

1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-

Cat. No. B8471513
CAS RN: 92387-77-4
M. Wt: 325.32 g/mol
InChI Key: OMBLQIUISAQDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- is a useful research compound. Its molecular formula is C17H18F3NO2 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92387-77-4

Product Name

1-Propanamine, N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-

Molecular Formula

C17H18F3NO2

Molecular Weight

325.32 g/mol

IUPAC Name

N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propan-1-amine

InChI

InChI=1S/C17H18F3NO2/c1-12(11-21-2)22-14-7-9-16(10-8-14)23-15-5-3-13(4-6-15)17(18,19)20/h3-10,12,21H,11H2,1-2H3

InChI Key

OMBLQIUISAQDGN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CNC(=O)C(C)Oc1ccc(Oc2ccc(C(F)(F)F)cc2)cc1
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Synthesis routes and methods II

Procedure details

In this example, 13.3 g (0.0392 mole) of α-[4-(4-trifluoromethylphenoxy)-phenoxy]-N-methylpropionamide was added portionwise to a stirred slurry containing 1.5 g (0.0392 mole) of lithium aluminum hydride. The resulting mixture was refluxed for 18 hours and then chilled to about 0° C. Then 1.6 ml of water, 1.6 ml of aqueous 15% by weight sodium hydroxide, and 4.8 ml of water were successively added to the chilled mixture and the resulting mixture was stirred until a white precipitate formed. Magnesium sulfate was then added to the mixture to absorb water and then the mixture was filtered. The filter cake was washed thoroughly with ethyl ether. The combined filtrate and ethyl ether washings was evaporated under vacuum affording an oil which crystallized upon standing. Infrared spectrographic examination showed incomplete reduction and accordingly the solid was dissolved in 300 ml of ethyl ether and then 1.5 g of lithium aluminum hydride was added portionwise to this solution. The resulting mixture was refluxed for 18 hours and then chilled to about 0° C. while water (1.5 ml), aqueous (15% by weight), sodium hydroxide (1.5 ml) and water (4.5 ml) were successively added. The mixture was then stirred until a white precipitate separated out. Magnesium sulfate was added and the mixture then filtered and the filter cake washed with methylene chloride. The combined filtrate and washing was evaporated under vacuum affording the title compound as an oil. Complete reduction was confirmed by infrared spectrography and n.m.r. analysis.
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α-[4-(4-trifluoromethylphenoxy)-phenoxy]-N-methylpropionamide
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4.8 mL
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1.6 mL
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